solubility profile of N-(2,4-dichlorobenzyl)hydroxylamine in organic solvents
solubility profile of N-(2,4-dichlorobenzyl)hydroxylamine in organic solvents
An In-depth Technical Guide to the Solubility Profile of N-(2,4-dichlorobenzyl)hydroxylamine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(2,4-dichlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative that serves as a critical building block in medicinal chemistry and drug discovery.[1] Its structural features, including the dichlorinated phenyl ring and the hydroxylamine moiety, make it a versatile synthon for creating more complex molecules with potential therapeutic applications.[1] Understanding the solubility profile of this compound in various organic solvents is a cornerstone for its effective use in synthesis, purification, formulation, and preclinical development.[2][3]
Poor solubility can lead to significant challenges, including low reaction yields, difficulties in purification, and unreliable results in biological assays.[4][5] Conversely, a well-characterized solubility profile enables rational solvent selection, which can streamline process development, improve product purity, and ensure consistent performance in early-stage research.[2][6]
This guide provides a comprehensive framework for determining and interpreting the solubility of N-(2,4-dichlorobenzyl)hydroxylamine in organic solvents. It combines theoretical principles with detailed, field-proven experimental protocols, designed for researchers, chemists, and drug development professionals.
Physicochemical Properties of N-(2,4-dichlorobenzyl)hydroxylamine
A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior. The key physicochemical properties are summarized below. Note that this compound can exist as a free base or as a hydrochloride salt, which can influence its properties.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 139460-29-0 | 51572-93-1 | [1][7] |
| Molecular Formula | C₇H₇Cl₂NO | C₇H₈Cl₃NO | [1][7] |
| Molecular Weight | 192.04 g/mol | 228.50 g/mol | [1] |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]hydroxylamine | 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride | [1] |
| Predicted XLogP3 | 2.8 | N/A | [8] |
| Physical Form | Solid | Solid | |
| Melting Point | N/A | 155-156 °C |
Note: The predicted XLogP3 value suggests moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over aqueous media.
Theoretical Framework for Solubility Prediction
While empirical testing is the gold standard, theoretical models provide a powerful tool for initial solvent screening and for understanding the underlying forces governing dissolution.
The Principle of "Like Dissolves Like"
This fundamental concept suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For N-(2,4-dichlorobenzyl)hydroxylamine, the dichlorobenzyl group imparts significant non-polar, van der Waals character, while the hydroxylamine group is capable of hydrogen bonding. Therefore, solvents that can accommodate both of these interactions are likely to be effective.
Hansen Solubility Parameters (HSP)
HSP offers a more quantitative approach by deconstructing the total cohesive energy of a substance into three components.[9][10][11]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[12][13] The "Hansen Distance" (Ra) between a solvent and the solute can be calculated; a smaller Ra indicates a higher likelihood of good solubility.[12] Determining the HSP of N-(2,4-dichlorobenzyl)hydroxylamine would involve testing its solubility in a range of well-characterized solvents and fitting the data to find its optimal HSP sphere.[11][12]
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Preparation: To a series of glass vials, add an excess amount of solid N-(2,4-dichlorobenzyl)hydroxylamine (e.g., 5-10 mg). The key is to ensure that undissolved solid will remain at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours. [14][15]Visual inspection should confirm the presence of residual solid.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution. [16]5. Sample Analysis:
-
Prepare a standard curve of N-(2,4-dichlorobenzyl)hydroxylamine of known concentrations.
-
Accurately dilute the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the standard curve.
-
Analyze both the standards and the diluted sample by a validated HPLC-UV method. [5][17]6. Calculation: Use the standard curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final thermodynamic solubility in units such as mg/mL or mol/L.
-
Protocol 2: Kinetic Solubility via High-Throughput Method
This method is designed for rapid screening and is common in early discovery phases. [18][19]
Caption: Workflow for Kinetic Solubility Determination.
Detailed Steps:
-
Stock Solution: Prepare a concentrated stock solution of N-(2,4-dichlorobenzyl)hydroxylamine in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.
-
Assay Plate Preparation: In a 96-well plate, add the desired organic solvents.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvents to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility. [19]4. Incubation: Shake the plate at room temperature for 1-2 hours. [18][20]5. Detection: Determine the solubility by one of several methods:
-
Nephelometry: Measure light scattering caused by precipitated particles. The concentration at which scattering significantly increases above background is the kinetic solubility limit. [20] * UV-Vis Spectroscopy: Measure the absorbance of the solution. A drop in absorbance compared to controls indicates precipitation. [19] * Filtration and HPLC/LC-MS: For a more precise measurement, filter the plate to remove precipitate and quantify the concentration in the filtrate against a calibration curve. [20]
-
Solvent Selection Strategy
A well-chosen panel of solvents is critical for building a comprehensive profile. Solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing. [6][21]
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. Common in synthesis and purification. |
| Ketones | Acetone, Methyl Ethyl Ketone | Aprotic polar solvents. Good general-purpose solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar solvents, common for extractions and chromatography. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic polar solvents, often used in synthesis. |
| Hydrocarbons | Heptane, Toluene | Non-polar solvents, useful for defining the lower end of the solubility profile. |
| Chlorinated | Dichloromethane (DCM) | Aprotic, moderately polar. Effective for many organic compounds. |
| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Highly polar aprotic solvents, often used for poorly soluble compounds. [21] |
| Co-solvents | Ethanol/Water, PEG 400 | Important for developing liquid formulations for preclinical studies. [3][21]|
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the most robust and common method for quantifying solute concentration in solubility studies. [15][22] Example HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. [15]* Mobile Phase B: 0.1% Formic Acid in Acetonitrile. [15]* Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV absorbance at a wavelength appropriate for the compound's chromophore (e.g., 254 nm or 275 nm, to be determined by UV scan).
-
Validation: A standard curve should be prepared with at least 5 concentration points, demonstrating linearity with an R² value > 0.99.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different solvents.
Table: Solubility of N-(2,4-dichlorobenzyl)hydroxylamine at 25°C
| Solvent | Hansen Parameters (δD, δP, δH) | Method | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Methanol | (14.7, 12.3, 22.3) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Ethanol | (15.8, 8.8, 19.4) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Acetone | (15.5, 10.4, 7.0) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | (15.8, 5.3, 7.2) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Toluene | (18.0, 1.4, 2.0) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Heptane | (15.2, 0.0, 0.0) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | (17.0, 7.3, 7.1) | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran | (16.8, 5.7, 8.0) | Thermodynamic | [Experimental Value] | [Calculated Value] |
Interpretation:
-
High Solubility (>50 mg/mL): Solvents like DCM, THF, or Acetone might be suitable for reaction media, purification (crystallization), and preparing concentrated stock solutions.
-
Moderate Solubility (5-50 mg/mL): Solvents like Ethyl Acetate or alcohols could be useful for chromatography or less concentrated formulations.
-
Low Solubility (<5 mg/mL): Solvents like Heptane would be ideal as anti-solvents for crystallization or precipitation procedures.
Conclusion
Characterizing the solubility profile of N-(2,4-dichlorobenzyl)hydroxylamine is not merely an academic exercise; it is a critical step that informs nearly every stage of its application in research and development. By employing a systematic approach that combines theoretical prediction with rigorous experimental determination via methods like the shake-flask protocol, researchers can make data-driven decisions. This leads to the efficient selection of solvents for synthesis, purification, and formulation, ultimately accelerating the development timeline and increasing the probability of success for projects utilizing this important chemical building block.
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